1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methylbenzene
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Overview
Description
1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a 1-chloro-4-methylhex-4-en-1-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methylbenzene typically involves the chlorination of 4-methylhex-4-en-1-ylbenzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methylbenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products include reduced benzene derivatives with different functional groups.
Scientific Research Applications
1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methylbenzene involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methoxybenzene
- 1-Bromo-3-(1-chloro-4-methylhex-4-en-1-yl)benzene
Uniqueness
1-(1-Chloro-4-methylhex-4-en-1-yl)-4-methylbenzene is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methyl group on the benzene ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
651332-18-2 |
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Molecular Formula |
C14H19Cl |
Molecular Weight |
222.75 g/mol |
IUPAC Name |
1-(1-chloro-4-methylhex-4-enyl)-4-methylbenzene |
InChI |
InChI=1S/C14H19Cl/c1-4-11(2)7-10-14(15)13-8-5-12(3)6-9-13/h4-6,8-9,14H,7,10H2,1-3H3 |
InChI Key |
UZSCTAVTIONUNH-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CCC(C1=CC=C(C=C1)C)Cl |
Origin of Product |
United States |
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